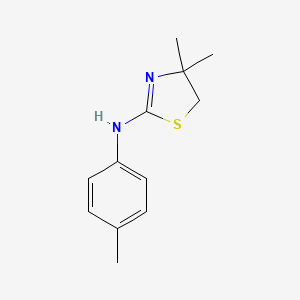

(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine

Description

(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine is a thiazole-derived amine featuring a 4,4-dimethyl-substituted 4,5-dihydrothiazole ring and a para-tolyl (p-tolyl) group attached to the amine moiety. Its molecular formula is C₁₂H₁₆N₂S (calculated based on structural analysis), with a molecular weight of 220.33 g/mol. The 4,4-dimethyl groups on the thiazole ring enhance steric hindrance and lipophilicity, while the p-tolyl group contributes aromaticity and moderate hydrophobicity.

Properties

IUPAC Name |

4,4-dimethyl-N-(4-methylphenyl)-5H-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-9-4-6-10(7-5-9)13-11-14-12(2,3)8-15-11/h4-7H,8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADFAEUOLHCZLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(CS2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701194641 | |

| Record name | 4,5-Dihydro-4,4-dimethyl-N-(4-methylphenyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701194641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565167-99-9 | |

| Record name | 4,5-Dihydro-4,4-dimethyl-N-(4-methylphenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565167-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-4,4-dimethyl-N-(4-methylphenyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701194641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using appropriate alkyl halides.

Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction, where the thiazole ring is alkylated with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyl group can be replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Physicochemical Comparison

Detailed Analysis of Substituent Effects

Thiazole Ring Modifications

- Target Compound: The 4,4-dimethyl groups on the dihydrothiazole ring introduce steric bulk, which may hinder interactions with biological targets but enhance metabolic stability compared to non-methylated analogs.

- Compound : The absence of methyl groups reduces steric hindrance, while the 4,5-dihydro configuration increases ring flexibility. The 2,5-dimethoxy-phenyl group adds polarity, likely improving aqueous solubility.

- Compound : The nitro group on the thiazole’s 4-position is strongly electron-withdrawing, increasing the ring’s electrophilicity and reactivity in substitution or coupling reactions.

Amine Substituent Variations

- p-Tolyl (Target Compound) : The aromatic p-tolyl group contributes to π-π stacking interactions, making the compound suitable for applications requiring planar aromatic interactions (e.g., kinase inhibitors).

- Allyl () : The allyl group offers sites for further functionalization (e.g., Michael addition or polymerization), useful in materials science.

Biological Activity

(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound features a dimethyl group and a p-tolyl group, which contribute to its unique chemical properties and potential biological activities.

- Molecular Formula : C12H16N2S

- Molecular Weight : 220.33 g/mol

- CAS Number : 565167-99-9

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.

- Dimethyl Group Introduction : Achieved through alkylation reactions.

- Attachment of the p-Tolyl Group : Accomplished via Friedel-Crafts alkylation with p-tolyl chloride in the presence of a Lewis acid catalyst.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This is attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes in pathogens.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. It may induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study: In Vitro Analysis

In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines at concentrations above 10 µM. The mechanism appears to involve the inhibition of cell cycle progression and induction of apoptosis through caspase activation.

Neuroprotective Effects

Recent studies highlight the potential of thiazole derivatives, including this compound, in treating neurodegenerative diseases like Alzheimer’s disease. The multitarget effects include:

- Inhibition of acetylcholinesterase (AChE)

- Reduction of amyloid-beta aggregation

Table 2: Neuroprotective Activity

| Compound | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative | AChE | 3.11 | |

| Thiazolidine Derivative | Amyloid-beta aggregation | >1 |

The biological activity of this compound is mediated through several mechanisms:

- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes.

- Enzyme Inhibition : It acts as an inhibitor for enzymes involved in critical metabolic pathways in both microbial and cancer cells.

- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells leads to programmed cell death.

Research Applications

This compound serves as a valuable building block in pharmaceutical chemistry. Its applications span:

- Development of new antimicrobial agents

- Exploration as an anticancer therapeutic

- Potential use in neuroprotective drug formulations

Q & A

Q. What are the common synthetic routes for (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine?

The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of thiazole-2-amine can be prepared by reacting substituted phenyl thioureas with α-haloketones under reflux conditions in ethanol or acetic acid. Advanced methods include Suzuki coupling for introducing aryl groups, as demonstrated in the synthesis of structurally related oxazole derivatives . Key steps involve:

- Cyclization : Using chlorinated intermediates (e.g., chloroacetone) to form the dihydrothiazole ring.

- Catalysis : Titanium-based catalysts for hydroamination to optimize regioselectivity .

- Purification : Chromatography (e.g., PE/EtOAc) and recrystallization from solvents like ethanol .

Q. What spectroscopic methods are used to characterize this compound?

Characterization relies on:

- 1H/13C NMR : To confirm substituent positions and ring saturation (e.g., dihydrothiazole protons at δ 2.5–3.5 ppm and methyl groups at δ 1.2–1.5 ppm) .

- IR Spectroscopy : Identification of N–H stretches (3200–3400 cm⁻¹) and C=S/C–N vibrations (1600–1680 cm⁻¹) .

- Elemental Analysis : Validation of molecular formula (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. What biological assays are used to assess its activity?

Preliminary screening includes:

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., MIC = 4–6 μM/mL for multi-resistant strains) .

- Enzyme Inhibition : Testing against kinases or proteases via fluorometric/colorimetric assays .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity and electronic properties?

DFT studies (e.g., B3LYP/6-31G*) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Exact exchange terms in functionals improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) . Tools like Multiwfn analyze electron density topology (e.g., Laplacian at bond critical points) to map reactive regions .

Q. How to resolve contradictions in reaction yields from different synthetic methods?

Discrepancies often arise from:

- Catalyst Efficiency : Titanium catalysts (e.g., Cp₂TiCl₂) may favor anti-Markovnikov addition, while palladium-based systems (Suzuki coupling) improve aryl group incorporation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization but may reduce regioselectivity.

- Data Validation : Cross-reference NMR/HRMS with computational predictions to confirm structural assignments .

Q. What structure-activity relationships (SARs) govern its biological activity?

SAR studies reveal:

- Thiazole Core : Essential for binding to bacterial DNA gyrase or fungal cytochrome P450 .

- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial activity, while bulky groups (e.g., –CF₃) reduce solubility .

- Stereochemistry : (4R,5S) configurations in dihydrothiazole improve anxiolytic potency in vivo .

Q. How to analyze electron density topology for this compound?

Multiwfn calculates:

Q. How do hydroamination catalysts influence synthesis regioselectivity?

Titanium catalysts (e.g., Cp₂TiCl₂) promote anti-Markovnikov addition in alkyne hydroamination, yielding linear amines (e.g., 94% selectivity for (Oct-2-yl)-p-tolyl-amine). Mechanistic studies suggest Ti-alkyne π-complexes dictate regioselectivity via steric control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.